Product packaging for Capecitabine USP Impurity G(Cat. No.:)

Capecitabine USP Impurity G

Cat. No.: B12326775
M. Wt: 475.5 g/mol
InChI Key: VTELESLWOUWJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capecitabine USP Impurity G, with CAS number 162204-20-8, is a high-quality chemical reference standard essential for pharmaceutical analysis and development. This compound is chemically defined as (2R, 3R, 4R, 5R)-2-(5-fluoro-2-oxo-4-(((pentyloxy)carbonyl)amino)pyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3, 4-diyl diacetate and has a molecular formula of C 19 H 26 FN 3 O 8 and a molecular weight of 443.4 g/mol . It appears as a white to off-white solid and requires storage in a 2-8°C refrigerator . This impurity is critical for ensuring the quality and safety of the parent drug, Capecitabine, which is an oral chemotherapeutic agent used to treat breast, colorectal, and gastric cancers . As a prodrug, Capecitabine is enzymatically converted to its active form, 5-fluorouracil (5-FU), within tumor tissues. The active metabolites then exert cytotoxic effects primarily by inhibiting thymidylate synthase, a key enzyme in DNA synthesis, and by being misincorporated into RNA and DNA, leading to cell death . In a research context, this compound serves a vital role in analytical method development and validation (AMV), quality control (QC) procedures, and stability studies . It is used to identify and quantify this specific impurity in Capecitabine active pharmaceutical ingredient (API) and its formulated products, helping to establish a comprehensive impurity profile. Furthermore, it is an important component in regulatory submissions, such as Abbreviated New Drug Applications (ANDA), to demonstrate analytical control to bodies like the USP . This product is intended for research purposes only and is strictly not intended for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30FN3O9 B12326775 Capecitabine USP Impurity G

Properties

Molecular Formula

C20H30FN3O9

Molecular Weight

475.5 g/mol

IUPAC Name

pentyl N-[1-[4-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)

InChI Key

VTELESLWOUWJLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O

Origin of Product

United States

Elucidation of Chemical Generation Pathways for Capecitabine Usp Impurity G

Synthesis-Related Origins of Capecitabine (B1668275) USP Impurity G

The presence of Impurity G in Capecitabine is a direct consequence of the synthetic strategy employed for the drug's manufacture. It is not a random by-product but rather a key intermediate that has not been fully converted to the final product.

In the primary synthetic routes for Capecitabine, Impurity G serves as the immediate precursor to the final API. google.com The synthesis typically involves the coupling of a protected 5'-deoxy-ribofuranose derivative with a protected 5-fluorocytosine base. The hydroxyl groups at the 2' and 3' positions of the ribose sugar are protected with acetyl groups to prevent unwanted side reactions during synthesis. This diacetylated intermediate is, in fact, Capecitabine Impurity G. icm.edu.pl

The final step in the synthesis is the selective removal of these two acetyl protecting groups (deacetylation) to yield Capecitabine. google.com Therefore, Impurity G is not a by-product but a pivotal intermediate. Its presence in the final drug substance indicates an incomplete deacetylation reaction. If the conversion is not driven to completion, residual amounts of the diacetylated intermediate will remain in the final product, manifesting as Impurity G.

Table 1: Comparison of Capecitabine and Impurity G
FeatureCapecitabine (API)Capecitabine USP Impurity G
Chemical Name5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-cytidine2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine synzeal.comalentris.orgsaitraders.co.in
Molecular FormulaC15H22FN3O6 nih.govC19H26FN3O8 synzeal.comalentris.orgpharmaffiliates.com
Molecular Weight359.35 g/mol nih.gov443.42 g/mol saitraders.co.inpharmaffiliates.com
Key Structural DifferenceFree hydroxyl groups at 2' and 3' positionsAcetyl groups at 2' and 3' positions
Role in SynthesisFinal ProductKey Intermediate / Precursor google.com

While direct literature linking specific raw material impurities to elevated levels of Impurity G is limited, the general principles of process chemistry dictate that high-purity inputs are essential for achieving a high-purity final product. The stringent control of all raw materials, including reagents and solvents, is necessary to ensure consistent and efficient conversion in each synthetic step, including the final deacetylation. For instance, the quantification of genotoxic impurities like dimethyl sulfate, which may be used in earlier stages of synthesis for related compounds, highlights the rigorous control required for raw materials in pharmaceutical manufacturing. researchgate.net

The final deacetylation step is the most critical control point for minimizing the level of this compound. The parameters of this reaction directly determine the extent of conversion from the intermediate (Impurity G) to the final API (Capecitabine). Key process conditions that influence the residual amount of Impurity G include the choice of reagent, reaction temperature, and reaction time. Basic hydrolysis, often using a reagent like sodium methoxide in methanol or ammonia, is typically employed for this transformation. Inadequate control of these parameters can result in an incomplete reaction.

Table 2: Impact of Deacetylation Process Conditions on Impurity G Levels
Process ParameterCondition Leading to High Impurity GRationale
Reaction TimeInsufficient durationThe reaction does not proceed to completion, leaving unreacted intermediate (Impurity G).
TemperatureToo lowThe reaction kinetics are slowed, requiring a longer time for completion. Incomplete conversion may occur within the standard timeframe.
Reagent ConcentrationToo low or substoichiometricThere is not enough deacetylating agent to convert all of the intermediate to the final product.
Mixing/AgitationPoorInefficient mass transfer can create localized areas of low reagent concentration, leading to incomplete reaction.

Degradation Pathways of Capecitabine Yielding USP Impurity G

It is important to clarify that this compound is a synthesis-related impurity, specifically a process intermediate, and not a degradation product of Capecitabine. The conversion of Capecitabine back to Impurity G would require the addition of two acetyl groups, a reaction that does not occur under typical degradation conditions such as hydrolysis, oxidation, or photolysis. Degradation pathways of Capecitabine lead to the cleavage of bonds and the formation of different, smaller molecules.

Hydrolytic degradation of Capecitabine, which involves the reaction with water, does not yield Impurity G. Instead, hydrolysis targets the more labile bonds within the Capecitabine molecule, primarily the carbamate linkage. Studies on the degradation of Capecitabine have shown that it is susceptible to hydrolysis, particularly under acidic and basic conditions. icm.edu.plsemanticscholar.org

Under acidic conditions, Capecitabine undergoes hydrolysis, but this process leads to the formation of other impurities, not Impurity G. The primary pathway for acid-catalyzed degradation involves the cleavage of the N-pentyloxycarbonyl group from the cytidine ring. This reaction results in the formation of 5'-deoxy-5-fluorocytidine (B193531) (also known as Capecitabine Impurity A). icm.edu.plnih.gov

Further degradation can occur, but none of the identified pathways involve the acetylation of the 2' and 3' hydroxyl groups that would be necessary to form Impurity G. Therefore, acid-catalyzed hydrolysis is a degradation pathway for the API but not a generation pathway for Impurity G.

Table 3: Major Products of Acid-Catalyzed Hydrolysis of Capecitabine
Starting MaterialConditionMajor Degradation ProductFormation Mechanism
CapecitabineAcidic Hydrolysis (e.g., HCl)5'-deoxy-5-fluorocytidineCleavage of the N-pentyloxycarbonyl group icm.edu.pl
CapecitabineAcidic Hydrolysis (e.g., HCl)5'-deoxy-5-fluorouridineHydrolysis of the carbamate followed by deamination of the cytosine ring icm.edu.pl

Oxidative Degradation Mechanisms and Impurity G Formation

Oxidative stress is another critical factor that can induce the degradation of capecitabine. The presence of oxidizing agents can lead to the formation of various degradation products. semanticscholar.orgnih.gov The degradation of capecitabine under oxidative conditions, such as exposure to hydrogen peroxide, has been shown to follow first-order kinetics. semanticscholar.org

While specific studies detailing the formation of this compound under oxidative stress are limited, the general degradation pathways of nucleoside analogues often involve modifications to the sugar moiety or the pyrimidine base. It is plausible that oxidative conditions could initiate reactions that result in the formation of diacetylated impurities, although this is not a commonly reported pathway for oxidative degradation of nucleosides. The primary oxidative degradation of capecitabine is more likely to involve the formation of N-oxides or hydroxylation of the pyrimidine ring.

Thermal Degradation Processes and Impurity G Emergence

Thermal stress is a well-documented factor contributing to the degradation of pharmaceutical compounds. For capecitabine, exposure to elevated temperatures can lead to the formation of impurities. semanticscholar.org Studies have shown that the degradation of capecitabine at temperatures exceeding 100°C follows first-order kinetics. semanticscholar.org

A stability study of capecitabine stored at 40°C and 75% relative humidity for six months revealed a gradual decomposition of the drug. researchgate.net This was evidenced by decreasing values of melting temperature, heat of fusion, and peak purity as determined by differential scanning calorimetry (DSC). High-performance liquid chromatography (HPLC) analysis confirmed the degradation, with the purity of the capecitabine sample decreasing over the storage period. researchgate.net Although the specific impurities formed were not all identified as Impurity G, this study demonstrates the susceptibility of capecitabine to thermal degradation.

The formation of Impurity G under thermal stress is not explicitly documented. However, thermal energy could potentially provide the activation energy for reactions involving residual reactants or catalysts from the synthesis process, which could lead to the formation of this diacetylated impurity.

Table 2: HPLC Purity of Capecitabine Samples After Storage at 40°C / 75% RH researchgate.net

Storage Time (Months)Sample 1 Purity (%)Sample 2 Purity (%)
099.9899.97
1Not Reported99.78
2Not Reported97.15
3Not Reported97.61
697.7397.88

Humidity-Induced Degradation and Impurity G

Humidity is a critical environmental factor that can significantly impact the stability of solid dosage forms by facilitating hydrolytic degradation and other chemical reactions. For capecitabine, the presence of moisture has been shown to accelerate its decomposition.

A stability study conducted at 40°C and 75% relative humidity demonstrated a gradual decomposition of capecitabine over a six-month period. researchgate.net An increase in mass loss connected with water sorption was observed simultaneously with the decrease in drug purity. This suggests that the presence of water facilitates the degradation process. While the study did not specifically identify Impurity G as a product of humidity-induced degradation, the conditions of elevated temperature and humidity together clearly promote the formation of impurities. It is plausible that moisture could act as a medium for the reaction of residual acetylating agents with capecitabine or facilitate hydrolytic reactions that may be part of a more complex pathway leading to Impurity G.

Table 3: Water Content and Purity of a Capecitabine Sample Stored at 40°C / 75% RH researchgate.net

Storage Time (Months)Water Content (%)HPLC Purity (%)
00.1099.97
10.1999.78
20.2597.15
30.2897.61
60.5397.88

Kinetic and Mechanistic Studies of this compound Formation

Detailed kinetic and mechanistic studies specifically focused on the formation of this compound are scarce in the published literature. However, general degradation kinetics of capecitabine under various stress conditions have been reported to follow first-order or pseudo-first-order kinetics. semanticscholar.orgnih.govnih.gov

The degradation of capecitabine under acidic, alkaline, and oxidative conditions has been shown to follow first-order kinetics. semanticscholar.org Similarly, degradation under UV irradiation follows pseudo-first-order kinetics. nih.gov These kinetic models suggest that the rate of degradation is directly proportional to the concentration of capecitabine.

The mechanism of formation of Impurity G is likely linked to the synthetic process of capecitabine. Impurity G is a diacetylated version of capecitabine, which suggests it could be an intermediate or a by-product formed during the acetylation or deacetylation steps of the synthesis. The presence of residual acetylating agents or incomplete deacetylation could lead to the presence of this impurity in the final drug substance. Stress conditions such as heat and humidity could then promote the reaction of these residual species with capecitabine to form Impurity G.

Advanced Analytical Methodologies for Characterization and Quantification of Capecitabine Usp Impurity G

Chromatographic Separation Techniques for Capecitabine (B1668275) USP Impurity G

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) such as Capecitabine are critical for ensuring drug safety and efficacy. researchgate.netclearsynth.com Capecitabine USP Impurity G, identified chemically as Pentyl [1-(2,3-di-O-acetyl-5-deoxy-β-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]carbamate, is a related substance that must be monitored and controlled. synzeal.comveeprho.com Advanced analytical methodologies, particularly chromatographic techniques, are essential for this purpose. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for impurity profiling in drug substances and products. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity G

Reverse-phase HPLC (RP-HPLC) is the predominant method for the separation and quantification of Capecitabine and its related substances, including Impurity G. abap.co.inabap.co.in The development of a robust, stability-indicating HPLC method requires careful optimization of various parameters to achieve the desired specificity, precision, and accuracy in accordance with ICH guidelines. abap.co.inabap.co.in

The choice of stationary phase is fundamental for achieving selective resolution between the main API peak and its impurities. For Capecitabine and its related compounds, C18 columns are widely and effectively used. abap.co.in The United States Pharmacopeia (USP) monograph for Capecitabine Tablets specifies a 4.6-mm × 25-cm column with 5-µm packing L1, which corresponds to a C18 silica-based stationary phase. uspnf.comdrugfuture.com Different C18 columns from various manufacturers have been successfully employed, demonstrating their suitability for this separation. abap.co.in The selection of a specific C18 column can influence selectivity and peak shape.

Table 1: Examples of Stationary Phases Used in HPLC Analysis of Capecitabine Impurities
Stationary PhaseColumn DimensionsParticle SizeSource
Inertsil ODS-3V250 x 4.6mm5µm abap.co.inabap.co.in
L1 Packing (C18)250 x 4.6mm5µm uspnf.comdrugfuture.com
Symmetry C1875 x 4.6mm5µm researchgate.netasianpubs.org
Develosil ODS-MG-5100 x 4.6mm5µm ijrpr.com

The mobile phase composition, including the type of organic modifier, buffer, and pH, is critical for controlling the retention and resolution of Capecitabine and Impurity G. abap.co.in Methanol and acetonitrile are common organic modifiers used in these separations. abap.co.inresearchgate.net Buffered aqueous solutions are necessary to maintain a consistent pH and improve peak shape. Ammonium formate and ammonium acetate are frequently used buffers. researchgate.netabap.co.in For instance, one method utilizes a mobile phase system consisting of an ammonium formate buffer, methanol, and acetonitrile. abap.co.inabap.co.in Another successful separation was achieved using a mobile phase of ammonium acetate with 0.1% formic acid and methanol. asianpubs.org The diluent for preparing standard and sample solutions often consists of a mixture of methanol, acetonitrile, and water. uspnf.comdrugfuture.com

Table 2: Mobile Phase Systems for Capecitabine Impurity Analysis
Aqueous ComponentOrganic Component(s)Typical Ratio (v/v)Source
20mM Ammonium Formate bufferMethanol, Acetonitrile75:25:5 (Aqueous:Methanol:Acetonitrile) abap.co.in
Ammonium acetate with 0.1% formic acidMethanol45:55 (Buffer:Methanol) asianpubs.org
Acetate bufferMethanol45:55 (Buffer:Methanol) ijrpr.com

For separating complex mixtures of impurities that have a wide range of polarities, a gradient elution strategy is often superior to an isocratic one. abap.co.in A gradient program allows for the timely elution of both early and late-eluting impurities with good peak shape and resolution within a reasonable run time. abap.co.in The USP monograph for Capecitabine Tablets outlines a specific gradient program for the analysis of organic impurities. uspnf.com This approach typically involves starting with a higher proportion of the aqueous phase and gradually increasing the proportion of the organic phase over the course of the analysis. abap.co.in A well-designed gradient ensures that all specified and unspecified impurities, including Impurity G, are adequately separated from the main Capecitabine peak and from each other. abap.co.inuspnf.com

Table 3: Example of a Gradient Elution Program for Capecitabine Impurity Analysis
Time (minutes)Mobile Phase A (%) (Aqueous)Mobile Phase B (%) (Organic)
07525
107525
202080
352080
407525
457525
This table represents a typical gradient profile based on literature; actual conditions may vary. abap.co.in

Ultra-Performance Liquid Chromatography (UPLC) Applications for Impurity G

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures than conventional HPLC. This technology offers significant advantages, including improved resolution, higher sensitivity, and substantially shorter analysis times. A UHPLC-MS/MS method has been developed for the simultaneous determination of Capecitabine and its five metabolites in human plasma, demonstrating the technique's power for analyzing related compounds in complex matrices. nih.gov In another study, a UPLC system connected to a mass spectrometer was used to separate Capecitabine metabolites using a ZIC-pHILIC column, which is designed for hydrophilic interaction liquid chromatography. nih.gov These applications suggest that UPLC is a highly suitable and efficient alternative to HPLC for the characterization and quantification of Capecitabine impurities like Impurity G, offering faster and more sensitive analyses.

Gas Chromatography (GC) Considerations for Volatile Precursors of Impurity G (if applicable)

Gas Chromatography (GC) is an analytical technique best suited for the separation and analysis of volatile or semi-volatile compounds. researchgate.net Capecitabine Impurity G is a large, polar molecule with low volatility, making it unsuitable for direct analysis by GC without derivatization. synzeal.com The precursors and intermediates used in the synthesis of Capecitabine and its related substances are also typically non-volatile and are analyzed using liquid chromatography methods. While GC, particularly in advanced applications like comprehensive two-dimensional gas chromatography (GC×GC), is a powerful tool for analyzing pharmaceutically relevant molecules and metabolites, the existing literature on Capecitabine impurity profiling relies exclusively on LC-based methods. researchgate.netresearchgate.net There is no indication in the reviewed scientific literature that Impurity G has volatile precursors for which GC analysis would be applicable.

Preparative Chromatography for Isolation of this compound

The isolation of this compound in sufficient quantities for comprehensive spectroscopic analysis necessitates the use of preparative chromatography. This technique is essential for separating the impurity from the active pharmaceutical ingredient (API), capecitabine, and other related substances. lcms.cz High-performance liquid chromatography (HPLC) operating in a preparative mode is a commonly employed method for this purpose. lcms.czresearchgate.net

The process typically involves scaling up an analytical HPLC method that has demonstrated good resolution between Capecitabine and its impurities. lcms.cz Reversed-phase chromatography is frequently utilized, employing stationary phases such as C18. abap.co.in A gradient elution mobile phase, often consisting of a mixture of an aqueous buffer (like ammonium formate) and organic solvents (such as methanol and acetonitrile), is used to effectively separate the components. researchgate.netabap.co.in

Spectroscopic and Spectrometric Characterization of this compound

Following its isolation, a suite of spectroscopic and spectrometric techniques is employed to unequivocally determine the chemical structure of this compound. These methods provide detailed information about the molecule's mass, fragmentation pattern, and the connectivity of its atoms.

Mass Spectrometry (MS/MS) for Structural Elucidation and Molecular Formula Confirmation of Impurity G

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which aids in confirming the molecular formula. researchgate.net The molecular formula for this compound is reported as C₁₉H₂₆FN₃O₈, with a corresponding molecular weight of approximately 443.42 g/mol . pharmaffiliates.compharmaffiliates.com

Tandem mass spectrometry (MS/MS) is further utilized to gain insight into the structure of the impurity. nih.govresearchgate.net In an MS/MS experiment, the molecular ion of the impurity is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides crucial information about the different structural components of the molecule and how they are connected. researchgate.net This data, in conjunction with the accurate mass measurement, is instrumental in the preliminary structural elucidation of this compound. nih.gov

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₉H₂₆FN₃O₈
Molecular Weight443.42 g/mol
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of Impurity G

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules, including pharmaceutical impurities. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between adjacent protons results in the splitting of signals, which reveals information about the connectivity of atoms.

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's bonding environment (e.g., whether it is part of an alkyl, alkene, aromatic, or carbonyl group).

Two-Dimensional NMR Techniques

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within individual spin systems.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon signals of the atoms to which they are directly attached. nih.gov This is crucial for assigning carbon resonances.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of the molecule.

The collective data from these one- and two-dimensional NMR experiments allows for the complete and definitive structural assignment of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis of Impurity G

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. biomedscidirect.comnih.gov Each functional group within a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at that specific frequency, resulting in a unique spectral fingerprint. nih.gov For this compound, which is chemically identified as 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine, FTIR analysis is crucial for confirming its structural identity, particularly by verifying the presence of key functional groups that distinguish it from the parent drug, Capecitabine. synzeal.comveeprho.com

The structure of Impurity G contains several functional groups that give rise to distinct absorption bands in an FTIR spectrum. The most notable differences from Capecitabine are the two acetyl groups, which introduce additional carbonyl (C=O) stretching vibrations. The analysis of the FTIR spectrum for Impurity G would focus on identifying peaks corresponding to its complete molecular structure.

A detailed examination of the expected vibrational frequencies for Impurity G allows for its structural confirmation. The presence of O-H stretching bands, typically seen in Capecitabine's spectrum due to its hydroxyl groups, would be absent or diminished in the spectrum of Impurity G, replaced by the strong characteristic bands of the acetyl groups. researchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional GroupType of Vibration
3400 - 3200N-H (Amine)Stretching
3000 - 2850C-H (Alkyl)Stretching
1750 - 1735C=O (Ester/Acetyl)Stretching
1725 - 1705C=O (Carbamate)Stretching
1680 - 1640C=O (Pyrimidine Ring)Stretching
1650 - 1580N-HBending
1470 - 1450C-HBending
1250 - 1200C-O (Ester/Acetyl)Stretching
1100 - 1000C-F (Fluoro)Stretching

This table is generated based on the known chemical structure of Capecitabine Impurity G and standard FTIR correlation tables. instanano.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Detection of Impurity G

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative analysis of pharmaceutical compounds. The method relies on the principle that molecules containing chromophores (light-absorbing functional groups) absorb light at specific wavelengths in the UV-Vis spectrum. Capecitabine and its impurities, including Impurity G, possess a fluoropyrimidine ring system which acts as a chromophore, allowing for their detection and quantification using this method. researchgate.net

In pharmaceutical analysis, UV-Vis spectroscopy is most commonly employed as a detection method coupled with High-Performance Liquid Chromatography (HPLC). abap.co.in This combination allows for the separation of the main compound from its impurities, followed by the quantification of each separated component. The wavelength of maximum absorbance (λmax) for Capecitabine is reported at various wavelengths, including 243.6 nm, 250 nm, and 305-308 nm, depending on the solvent used. researchgate.nethumanjournals.comijrpr.com Since this compound shares the same core chromophore as Capecitabine, its λmax is expected to be very similar. Analytical methods developed for Capecitabine often use a single wavelength, such as 250 nm, for the simultaneous detection of the parent drug and its related impurities. abap.co.inijrpr.comabap.co.in

The development of a UV spectrophotometric method for Impurity G involves selecting an appropriate solvent in which the impurity is soluble and stable. Methanol and ethanol are common solvents used for this purpose. ijirt.orgijbpas.com The method's utility lies in its simplicity, speed, and cost-effectiveness for routine quality control analysis. ijirt.org

Table 2: Typical UV-Vis Detection Parameters for Capecitabine and its Impurities

ParameterValueReference
InstrumentUV-Vis Spectrophotometer (often as HPLC detector) abap.co.inhumanjournals.com
Detection Wavelength (λmax)250 nm abap.co.inijrpr.comabap.co.in
Alternative λmax305 nm - 308 nm researchgate.net
Solvent/Mobile PhaseMethanol, Ethanol, Acetonitrile/Water mixtures abap.co.inijirt.orgijbpas.com

Spectrofluorimetric Analysis for Trace Level Detection of Impurity G

Spectrofluorimetry is a highly sensitive analytical technique used for the detection of fluorescent compounds at trace levels. The method involves exciting a molecule at a specific wavelength, causing it to emit light at a longer wavelength, which is then measured. This technique offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV-Vis absorption spectroscopy, making it ideal for trace impurity analysis. nih.gov

A spectrofluorimetric method has been successfully developed and validated for the parent drug, Capecitabine. nih.govnih.gov This method is based on measuring the native fluorescence of Capecitabine in a cetrimide medium, with an excitation wavelength of 313 nm and an emission wavelength of 386 nm. nih.gov Given that this compound retains the essential fluorophore structure of Capecitabine, this highly sensitive method is applicable for its detection at very low concentrations.

The high sensitivity of spectrofluorimetry is demonstrated by the low LOD and LOQ values achieved for Capecitabine, which are reported as 0.032 µg/mL and 0.096 µg/mL, respectively. nih.govnih.gov Such low detection limits are crucial for controlling impurity levels in pharmaceutical formulations, ensuring the safety and efficacy of the final drug product. The method's linearity has been established in the sub-microgram per milliliter range (0.2-1.0 µg/mL), confirming its suitability for quantifying trace amounts of fluorescent analytes like Impurity G. nih.gov

Table 3: Spectrofluorimetric Method Parameters for Capecitabine (Applicable to Impurity G)

ParameterValueReference
Excitation Wavelength (λex)313 nm nih.gov
Emission Wavelength (λem)386 nm nih.gov
Solvent/Medium0.1% (w/v) Cetrimide nih.gov
Linearity Range0.2 - 1.0 µg/mL nih.govnih.gov
Limit of Detection (LOD)0.032 µg/mL nih.gov
Limit of Quantification (LOQ)0.096 µg/mL nih.gov

Method Validation Parameters for this compound Quantification

Method validation is a critical process in pharmaceutical analysis that confirms an analytical procedure is suitable for its intended purpose. For quantifying this compound, validation is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is specific, linear, accurate, and precise. abap.co.inabap.co.in

Linearity and Range Determination for Impurity G

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a specified range. To establish the linearity for Impurity G quantification, solutions containing the impurity are prepared at several concentration levels, typically spanning from the Limit of Quantification (LOQ) to 150% of the specified limit for that impurity. abap.co.in

The detector response (e.g., peak area in HPLC-UV) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically greater than 0.99, is required to demonstrate linearity. abap.co.in Validated methods for Capecitabine and its impurities have shown excellent linearity with correlation coefficients well above this threshold. abap.co.inresearchgate.net

Table 4: Representative Linearity Data for an Impurity Analytical Method

Concentration LevelConcentration Range (µg/mL)Correlation Coefficient (R²)
LOQ - 150%0.1 - 2.5> 0.999

Data is representative of typical validation results for related substance methods as described in the literature. abap.co.in

Accuracy and Precision Assessment of Impurity G Quantification

Accuracy refers to the closeness of the test results obtained by the method to the true value. minitab.com It is typically assessed using spike-recovery studies. In this procedure, a known amount of Impurity G standard is added (spiked) into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The samples are then analyzed, and the percentage of the spiked impurity that is recovered is calculated. For impurities, the acceptance criteria for recovery are generally between 80% and 120%. Validated methods for Capecitabine impurities demonstrate recoveries well within these limits. abap.co.in

Table 5: Representative Accuracy (Recovery) Data for Impurity G

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.500.4998.0%
100%1.001.01101.0%
150%1.501.4898.7%

This table represents typical outcomes from a spike-recovery study. abap.co.inijrpr.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. minitab.com It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). For repeatability, multiple preparations of a sample are analyzed on the same day. For intermediate precision, the analysis is repeated on different days or by different analysts. A low %RSD, typically not more than 5.0% for impurity analysis, indicates good precision. abap.co.inresearchgate.net

Table 6: Representative Precision (%RSD) Data for Impurity G

Precision TypeNumber of Determinations%RSDAcceptance Criteria
Repeatability (Intra-day)6< 1.5%≤ 5.0%
Intermediate Precision (Inter-day)6< 2.0%≤ 5.0%

Data is representative of typical precision results from validated HPLC methods. abap.co.inhumanjournals.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity G

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics in the validation of analytical methods for impurities. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For impurities like this compound, establishing these limits is essential to ensure that even trace amounts can be accurately monitored.

While specific LOD and LOQ values for this compound are not extensively detailed in publicly available research, the methodologies for their determination in the analysis of Capecitabine and its related substances are well-established. These are typically determined using the signal-to-noise ratio method or by calculating the standard deviation of the response and the slope of the calibration curve.

In broader studies on Capecitabine and its other impurities, such as Impurities A, B, and C, High-Performance Liquid Chromatography (HPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. For instance, in one validated RP-HPLC method for Capecitabine and its impurities, the LOQ was determined by injecting a solution with a known low concentration of impurities multiple times and calculating the percentage relative standard deviation (%RSD) of the peak areas. While specific figures for Impurity G are not provided, this approach is standard practice.

Table 1: Representative LOD and LOQ values for Capecitabine in Analytical Methods

AnalyteMethodLODLOQ
CapecitabineRP-HPLC0.169 µg/mL0.513 µg/mL
CapecitabineRP-HPLC0.05 µg/mL0.19 µg/mL
CapecitabineSpectrofluorimetric0.032 µg/mL0.096 µg/mL

It is important to note that these values are for the parent drug, Capecitabine, and not Impurity G. The determination of specific LOD and LOQ values for Impurity G would require a dedicated validation study.

Robustness and Ruggedness Testing of Analytical Methods for Impurity G

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness , on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days.

For the analysis of Capecitabine and its impurities, including Impurity G, robustness is typically evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results. These parameters often include:

Flow rate of the mobile phase (e.g., ±0.2 mL/min)

Column temperature (e.g., ±5°C)

pH of the mobile phase buffer

Wavelength of UV detection

In a study on Capecitabine, the robustness of an HPLC method was confirmed by the fact that slight variations in these parameters did not significantly affect the analytical results.

Ruggedness is assessed by having different analysts, using different instruments, on different days, perform the analysis. The agreement of the results is an indicator of the method's ruggedness. For instance, in the validation of an RP-HPLC method for Capecitabine, the ruggedness was demonstrated by the consistency of results when the analysis was performed by different analysts and on different columns and days.

Table 2: Parameters for Robustness and Ruggedness Testing of HPLC Methods for Capecitabine Impurities

Parameter CategorySpecific Parameter VariedTypical Variation
Robustness Flow Rate± 0.1 mL/min
Mobile Phase Composition± 2% organic phase
Column Temperature± 5 °C
Detection Wavelength± 2 nm
Ruggedness AnalystAnalyst 1 vs. Analyst 2
InstrumentHPLC System 1 vs. HPLC System 2
DayDay 1 vs. Day 2

The successful validation of robustness and ruggedness ensures that the analytical method for Impurity G is reliable and transferable under various operating conditions.

Solution Stability Studies of Impurity G Standards

Solution stability studies are essential to determine the time frame during which the standard and sample solutions remain stable without significant degradation under specified storage conditions. This ensures the reliability of the analytical results over the course of the analysis.

For Capecitabine and its impurities, solution stability is typically evaluated by preparing standard solutions and storing them under different conditions (e.g., room temperature and refrigerated). The stability is then assessed by analyzing the solutions at various time points and comparing the results to those of a freshly prepared solution.

In a validated HPLC method for Capecitabine and its related substances, the stability of the standard solution was established for up to 48 hours when stored on a benchtop and in a refrigerator. Sample solutions were found to be stable for up to 24 hours on the benchtop and 36 hours under refrigerated conditions. While this study did not specify the stability of an Impurity G standard solution, it provides a general framework for such an investigation.

Table 3: Representative Solution Stability Data for Capecitabine

Solution TypeStorage ConditionDurationStability Outcome
Standard SolutionBench Top48 hoursStable
Standard SolutionRefrigerated48 hoursStable
Sample SolutionBench Top24 hoursStable
Sample SolutionRefrigerated36 hoursStable

Specific stability studies for a standard solution of this compound would be necessary to establish its stability profile under defined storage conditions.

Pharmaceutical Quality Assurance and Control Strategies for Capecitabine Usp Impurity G

Impurity Profiling and Tracking in Capecitabine (B1668275) Drug Substance

Impurity profiling is a critical component of drug development and manufacturing, aimed at the identification, quantification, and tracking of impurities. researchgate.netoceanicpharmachem.com For Capecitabine, the primary analytical technique for impurity profiling is High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode. researchgate.netabap.co.in These methods must be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its impurities and any degradation products that may form over time.

The tracking of Capecitabine USP Impurity G is crucial as it is a known intermediate in some synthetic routes. Its level indicates the efficiency and completeness of the final deacetylation step in the manufacturing process. Analytical methods are developed and validated to detect and quantify Impurity G with high sensitivity and specificity. These methods are applied to batches of the drug substance from clinical trials through to commercial production to build a comprehensive impurity profile. This profile helps in understanding batch-to-batch variability and ensuring the manufacturing process remains in a state of control. fda.gov

ParameterCondition 1Condition 2
Column Inertsil ODS-3V (250 x 4.6mm, 5µm)C18 HS (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Ammonium Formate buffer, Methanol, and AcetonitrileIsocratic elution with Acetonitrile: Water (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 250 nmUV at 240 nm
Column Temp. 40°CNot specified
A summary of typical HPLC conditions used for the analysis of Capecitabine and its impurities. abap.co.insemanticscholar.org

Process Analytical Technology (PAT) Applications for In-Process Control of Impurity G

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes. wikipedia.orgmt.compharma-iq.com The goal of PAT is to build quality into the product by understanding and controlling the process in real-time.

For the control of this compound, PAT can be implemented to monitor the final synthesis step where Impurity G is converted into Capecitabine.

In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be used for real-time, in-line monitoring of the reaction. youtube.com By tracking the disappearance of a characteristic spectral peak for Impurity G and the appearance of a peak for Capecitabine, process engineers can determine the precise endpoint of the reaction. This prevents under- or over-processing, ensuring the impurity is consumed to the maximum extent possible while avoiding the formation of other degradation products.

Automated Sampling and Analysis: Automated systems can draw samples from the reactor at predetermined intervals and analyze them using rapid HPLC methods. This provides near real-time data on the concentration of Impurity G, allowing for precise control over reaction parameters like temperature or catalyst addition to optimize the conversion. pharmatimesofficial.com

Implementing PAT helps to minimize batch-to-batch variability, reduce waste, and ensure the consistent production of high-quality Capecitabine with minimal levels of Impurity G. news-medical.net

Development of Control Limits and Acceptance Criteria for this compound

The establishment of control limits and acceptance criteria for any impurity is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A (Impurities in New Drug Substances) and ICH Q6A (Specifications). europa.eugmp-compliance.orgich.orgeuropa.eu

The acceptance criterion for a specified identified impurity like this compound is set based on a combination of factors:

Process Capability: The limit must be consistent with the level of impurity that can be reliably achieved by a well-controlled manufacturing process. fda.gov Data from multiple development and production batches are analyzed to establish a baseline and normal variation.

Safety Qualification: The impurity must be evaluated for its biological safety. ich.org The level of any impurity present in batches of the new drug substance that were used in safety and clinical studies is considered qualified. fda.govich.org If the proposed acceptance criterion exceeds the qualified level or the ICH qualification threshold, further safety studies may be required. youtube.com

The ICH Q3A guideline provides thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. These thresholds serve as a starting point for setting specific acceptance criteria.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances. ich.org

For this compound, a specific limit is included in the drug substance specification, ensuring that every batch released for use meets this predefined quality standard. ikev.org

Quality by Design (QbD) Principles in Impurity Control for this compound

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. researchgate.neteuropa.eunih.gov The core principle of QbD is that quality should be built into the product by design, rather than being tested into it. europa.eu This proactive methodology is instrumental in identifying and controlling sources of variability in manufacturing, which is particularly crucial for managing impurities like this compound.

Applying QbD principles ensures a deep understanding of the relationship between material attributes, manufacturing process parameters, and the critical quality attributes (CQAs) of the final drug substance. For Capecitabine, a key CQA is its purity profile, and therefore, controlling the level of specific impurities such as Impurity G is a primary objective.

Defining the Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQAs)

Table 1: Illustrative QTPP Elements for Capecitabine API Focusing on Purity

Quality Attribute Target
Identity Conforms to Capecitabine structure
Assay 98.0% - 102.0%
Purity Specific impurities below defined thresholds
Physical Attributes White to off-white crystalline powder

From the QTPP, Critical Quality Attributes (CQAs) are identified. A CQA is a physical, chemical, biological, or microbiological property that must be controlled within an appropriate limit to ensure the desired product quality. The level of this compound, chemically known as 2′,3′-Di-O-acetyl-5′-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine, is a CQA as it directly impacts the purity of the final API. synzeal.comchemfeel.comalentris.orgsaitraders.co.in

Risk Assessment: Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs)

A cornerstone of QbD is risk assessment, used to identify and rank parameters that could impact CQAs. For Capecitabine Impurity G, which is a key intermediate in some synthesis routes, its formation and subsequent removal are critical steps. researchgate.neticm.edu.pl A risk assessment helps to identify the Critical Material Attributes (CMAs) of raw materials and the Critical Process Parameters (CPPs) of the manufacturing process that influence the level of this impurity. pharmtech.comhamiltoncompany.com

Table 2: Example Risk Assessment for the Control of this compound

Potential Critical Parameter Process Step Potential Failure Mode (Impact on CQA) Risk Ranking (Illustrative)
CMA: Purity of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine Carbamoylation Presence of interfering impurities leading to side reactions High
CMA: Quality of n-pentyl chloroformate Carbamoylation Degradation or impurities causing incomplete reaction or side products Medium
CPP: Reaction Temperature Carbamoylation / Saponification High temperature may promote degradation; low temperature may lead to incomplete reaction High
CPP: Molar Ratio of Reactants Carbamoylation Incorrect stoichiometry leading to residual starting material or excess Impurity G High
CPP: Reaction Time Saponification / Deacetylation Insufficient time leads to incomplete conversion of Impurity G to Capecitabine High
CPP: pH / Base Concentration Saponification / Deacetylation Incorrect pH can lead to incomplete deacetylation or degradation of the product Medium

This risk assessment identifies that parameters such as reaction temperature, time, and the molar ratio of reactants are likely CPPs that must be tightly controlled to minimize the final concentration of Impurity G. pharmtech.comhamiltoncompany.com

Developing a Design Space through Design of Experiments (DoE)

Once potential CPPs are identified, Design of Experiments (DoE) is employed to systematically study their effects on the CQA (Impurity G level). nih.govsci-hub.se DoE allows for the simultaneous study of multiple parameters, revealing interactions that would be missed in one-factor-at-a-time (OFAT) studies. sci-hub.se

For instance, a factorial or response surface design could be used to investigate the impact of deacetylation reaction temperature and time on the residual amount of Impurity G.

Table 3: Hypothetical Design of Experiments (DoE) Data for Impurity G Reduction

Experiment Run Temperature (°C) Time (hours) Residual Impurity G (%)
1 20 2 0.85
2 40 2 0.45
3 20 6 0.30
4 40 6 0.08
5 30 4 0.15
6 30 4 0.16
7 30 4 0.14

The data from these experiments are used to create a mathematical model that defines the "Design Space." The Design Space is the multidimensional combination and interaction of input variables (CPPs) that have been demonstrated to provide assurance of quality. nih.gov Operating within this established Design Space is not considered a change and provides regulatory flexibility.

Establishing a Control Strategy

The knowledge gained from risk assessments and DoE culminates in a robust control strategy. This strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov

The control strategy for this compound would include:

Material Specifications: Strict controls on the quality and purity of key starting materials and reagents.

Process Controls: Operating the synthesis and purification steps within the defined Design Space for the identified CPPs (e.g., temperature, pressure, time).

In-Process Controls (IPCs): Monitoring the reaction progress to ensure the complete conversion of Impurity G.

Process Analytical Technology (PAT): The implementation of PAT tools can provide real-time monitoring and control. For example, in-line High-Performance Liquid Chromatography (HPLC) could be used to monitor the disappearance of Impurity G during the deacetylation step. europeanpharmaceuticalreview.com This allows for real-time adjustments to ensure the process remains in a state of control.

Final Product Testing: Release testing of the final Capecitabine API to confirm that the level of Impurity G is below the specified acceptance criteria.

Table 4: Summary of Control Strategy for this compound

Control Element Parameter to Control Method / Technology
Input Material Control Purity of key intermediates Vendor qualification, Identity testing, HPLC purity analysis
Process Control Reaction temperature, time, pH Automated process control systems within the Design Space
In-Process Monitoring (PAT) Conversion of Impurity G In-line or At-line HPLC
Final Specification Level of Impurity G in API Validated RP-HPLC method for impurity profiling

By applying QbD principles, manufacturers can develop a robust process that consistently produces high-quality Capecitabine with minimal levels of Impurity G, ensuring the safety and efficacy of the final pharmaceutical product.

Pharmacopoeial and Regulatory Framework for Capecitabine Impurities, with Emphasis on Impurity G

United States Pharmacopeia (USP) Standards for Capecitabine (B1668275) Impurity G

The United States Pharmacopeia (USP) establishes stringent standards for the quality and purity of drug substances and drug products. These standards include specific requirements for the control of related substances, such as Impurity G, in capecitabine.

Current USP Monograph Requirements for Related Substances

The USP monograph for capecitabine outlines the acceptance criteria for various related substances, including Impurity G, which is chemically identified as 2′,3′-Di-O-acetyl-5′-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine. synzeal.comalentris.org The monograph specifies the maximum allowable limit for this and other impurities to ensure the drug product's safety and quality. These limits are determined based on toxicological data and the manufacturing process capabilities.

The analytical procedures detailed in the USP monograph, typically high-performance liquid chromatography (HPLC), are designed to be specific and sensitive enough to detect and quantify all specified impurities at their respective limits. The monograph provides a table of related compounds with their relative retention times and response factors to aid in their identification and quantification. drugfuture.com For Capecitabine Impurity G, the designated limit is 0.1%. drugfuture.com

Table 1: USP Limits for Specified Impurities in Capecitabine

Impurity NameRelative Retention TimeRelative Response Factor (F)Limit (%)
Capecitabine related compound A0.181.050.3
Capecitabine related compound B0.190.810.3
2′,3′-Di-O-acetyl-5′-deoxy-5-fluorocytidine0.360.890.1
5′-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine + 5′-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine0.951.010.5
[1-[5-Deoxy-3-O-(5-deoxy- -d-ribofuranosyl)- -d-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester1.061.000.3
[1-[5-Deoxy-2-O-(5-deoxy- -d-ribofuranosyl)- -d-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester1.091.000.2
Capecitabine related compound C1.110.910.3
[1-[5-Deoxy-3-O-(5-deoxy- -d-ribofuranosyl)- -d-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester1.201.000.3
2′,3′-Di-O-acetyl-5′-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine (Impurity G) 1.37 0.85 0.1
Individual unspecified impurity1.000.1
Total unspecified impurities0.5
Total impurities1.5

Data sourced from the Capecitabine USP Monograph. drugfuture.com

Official Reference Standards and Their Application in Impurity G Analysis

The USP provides official Reference Standards for capecitabine and its specified impurities, including Impurity G. sigmaaldrich.comavantorsciences.com These reference standards are highly purified compounds that are used as benchmarks for the identification and quantification of impurities in the drug substance and product. usp.org They are integral to the validation and execution of the analytical methods prescribed in the USP monograph. usp.org

In the analysis of Capecitabine Impurity G, the USP Reference Standard for this compound is used to confirm its identity based on its retention time in the chromatographic system and to accurately determine its concentration in a sample. drugfuture.com The availability of these well-characterized reference standards ensures the consistency and reliability of quality control testing across different manufacturing sites and laboratories. usp.org

International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B) and their Relevance to Impurity G

The International Council for Harmonisation (ICH) has developed a series of guidelines to ensure the quality, safety, and efficacy of pharmaceutical products. The ICH Q3A(R2) and Q3B(R2) guidelines specifically address the control of impurities in new drug substances and new drug products, respectively. premier-research.comich.orgeuropa.eu

These guidelines establish a framework for the reporting, identification, and qualification of impurities. premier-research.com The thresholds for these actions are based on the maximum daily dose of the drug. For a given impurity, if its level exceeds the reporting threshold, it must be reported in the regulatory submission. ich.org If it exceeds the identification threshold, its structure must be elucidated. ich.org If it exceeds the qualification threshold, its safety must be established through appropriate toxicological studies. ich.org

Assessment of Potential Genotoxic Impurities and its Applicability to Impurity G (without focusing on toxicity outcomes)

The ICH M7(R1) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eu This guideline is particularly important for impurities that have structural alerts for genotoxicity.

The assessment of an impurity's potential for genotoxicity typically begins with a computational toxicology assessment using (Quantitative) Structure-Activity Relationship ((Q)SAR) models. gmp-navigator.com These models predict the likelihood of a compound being mutagenic based on its chemical structure. If a structural alert is identified, further testing, such as an Ames test (a bacterial reverse mutation assay), may be required to confirm or refute the genotoxic potential. gmp-navigator.comfda.gov

The chemical structure of Capecitabine Impurity G would be subjected to such an in-silico assessment to determine if any structural alerts for mutagenicity are present. Depending on the outcome of this assessment, further actions, as outlined in ICH M7, would be considered. The guideline provides a classification system for impurities based on their mutagenic potential and outlines control strategies to ensure patient safety. veeprho.com

Regulatory Filing Requirements for Impurity Data of Capecitabine Drug Products

When submitting a new drug application (NDA) or an abbreviated new drug application (ANDA) for a capecitabine drug product, comprehensive data on impurities must be included in the submission. synthinkchemicals.com This data is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of the filing.

The regulatory filing must include:

A list of all potential and actual impurities, including Impurity G.

The characterization and identification of these impurities.

A description of the analytical procedures used to detect and quantify them.

Validation data for these analytical methods.

Batch analysis data demonstrating control of the impurities within the specified limits.

A justification for the proposed impurity limits.

For impurities that exceed the ICH qualification thresholds, a full safety qualification package is required. This would include toxicological data to support the proposed acceptance criterion. The regulatory agencies, such as the U.S. Food and Drug Administration (FDA), meticulously review this data to ensure that the impurity profile of the drug product is well-controlled and that the product is safe for its intended use.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Capecitabine USP Impurity G in pharmaceutical formulations?

Q. How should researchers validate analytical methods for impurity profiling to comply with ICH guidelines?

Per ICH Q2(R1) and USP <1225>, validation must include:

  • Specificity : Resolution ≥ 2.0 between Impurity G and other peaks .
  • Accuracy : Recovery rates of 98–102% via spiked placebo samples.
  • Robustness : Testing pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
  • Forced degradation studies : Acid/base hydrolysis, oxidation, and thermal stress to confirm stability-indicating capability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles caused by synthesis pathways or degradation mechanisms?

  • Step 1 : Perform mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural identity and distinguish between process-related impurities (e.g., unreacted intermediates) and degradation products .
  • Step 2 : Compare impurity trends across batches using multivariate analysis (e.g., principal component analysis) to identify process variables (e.g., temperature, catalyst purity) .
  • Step 3 : Cross-reference with USP <476> and ICH M7 guidelines to assess genotoxic potential if impurities exceed thresholds (e.g., > 0.15% for known mutagens) .

Q. What strategies are effective for synthesizing this compound in controlled laboratory settings?

  • Custom synthesis : Collaborate with specialized vendors (e.g., SynZeal, SynThink) to procure impurity standards. Provide synthetic routes (e.g., fluorination of cytosine derivatives) and validate purity via HPLC-UV/MS .
  • Characterization : Require certificates of analysis (CoA) with ≥ 95% purity, including chromatographic data, spectral matches (IR, NMR), and elemental analysis .

Q. How should researchers design studies to evaluate the toxicological significance of Impurity G under ICH Q3A/B?

  • Thresholds : Use ICH Q3A limits (e.g., 0.10% for daily doses ≤ 2 g/day) and adjust based on genotoxicity data .
  • In silico tools : Apply quantitative structure-activity relationship (QSAR) models (e.g., DEREK Nexus) to predict mutagenicity .
  • In vitro assays : Ames test or micronucleus assays if QSAR flags potential risk .

Regulatory and Methodological Considerations

Q. What are the key differences between USP <232> and ICH Q3D in controlling elemental impurities for Capecitabine formulations?

  • USP <232> : Focuses on oral dosage forms, with limits for Class 1 (e.g., Pb: 0.5 µg/day) and Class 2A (e.g., Cd: 0.2 µg/day) elements. Requires inductively coupled plasma-mass spectrometry (ICP-MS) for quantification .
  • ICH Q3D : Expands to parenteral and inhalation routes, with stricter limits (e.g., As: 0.15 µg/day for oral). Permits alternative methods like X-ray fluorescence .

Q. How can researchers address challenges in detecting low-abundance impurities co-eluting with Capecitabine?

  • Advanced detectors : Use diode-array detection (DAD) or tandem MS to differentiate spectral profiles.
  • Method optimization : Adjust gradient elution (e.g., 5–95% acetonitrile over 30 minutes) to enhance resolution .

Data Integrity and Reporting

Q. What practices ensure traceability and reproducibility in impurity studies?

  • Documentation : Archive raw chromatograms, integration parameters, and calibration curves for ≥ 10 years .
  • Metadata : Record instrument conditions (e.g., column lot number, mobile phase pH) to minimize inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.